tert-butyl 4-(4-aminophenyl)-1,4-diazepane-1-carboxylate
Overview
Description
The compound tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate is a related compound with a similar structure. It has a molecular weight of 277.37 and its IUPAC name is tert-butyl 4-(4-aminophenyl)-1-piperazinecarboxylate .
Synthesis Analysis
While specific synthesis methods for “tert-butyl 4-(4-aminophenyl)-1,4-diazepane-1-carboxylate” were not found, it’s worth noting that similar compounds are often used in the synthesis of fentanyl and its analogues .Molecular Structure Analysis
The molecular formula of tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate is C15H23N3O2 . Its average mass is 277.362 Da and its monoisotopic mass is 277.179016 Da .Physical And Chemical Properties Analysis
The compound tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Synthesis and Utility in Pharmaceutical Compounds
Tert-butyl 4-(4-aminophenyl)-1,4-diazepane-1-carboxylate is involved in the synthesis of various pharmaceutical compounds. For instance, it is a key intermediate in the production of Rho-kinase inhibitor K-115, which has potential therapeutic applications (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012). Additionally, its role in the synthesis of high-affinity and selective radioligands for diazepam-insensitive benzodiazepine receptors, such as [123I]tert-butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, underscores its significance in the development of SPECT imaging agents (Xiao-shu He et al., 1994).
Chemical Synthesis and Molecular Development
The tert-butyl group in this compound plays a crucial role in chemical synthesis. It is utilized in the synthesis of various molecular structures, including trisubstituted 1,4-diazepin-3-one-based dipeptidomimetics, which serve as novel molecular scaffolds (Weitz, Pellegrini, Mierke, & Chorev, 1997). Additionally, the compound is used in reactions to generate lithiated tert-butyl cyclopropanecarboxylates, leading to the formation of α-substituted esters and carboxylic acids (Häner, Maetzke, & Seebach, 1986).
Polymer Science Applications
In polymer science, derivatives of tert-butyl 4-(4-aminophenyl)-1,4-diazepane-1-carboxylate are utilized in the synthesis of polyamides. For instance, ortho-linked polyamides based on bis(ether-carboxylic acid) derived from 4-tert-butylcatechol are synthesized using this compound, demonstrating its utility in creating new materials with high thermal stability and solubility in polar solvents (Hsiao, Yang, & Chen, 2000).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-(4-aminophenyl)-1,4-diazepane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-4-9-18(11-12-19)14-7-5-13(17)6-8-14/h5-8H,4,9-12,17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPLRLFCSHYRPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592477 | |
Record name | tert-Butyl 4-(4-aminophenyl)-1,4-diazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-aminophenyl)-1,4-diazepane-1-carboxylate | |
CAS RN |
441313-14-0 | |
Record name | tert-Butyl 4-(4-aminophenyl)-1,4-diazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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